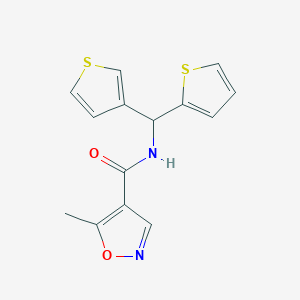

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-9-11(7-15-18-9)14(17)16-13(10-4-6-19-8-10)12-3-2-5-20-12/h2-8,13H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLKNKPBIVTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . The thiophene rings are then introduced through various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoxazole ring’s electron-deficient nature facilitates nucleophilic attacks at positions adjacent to electronegative atoms. Key reactions include:

Mechanistic Insight : The carboxamide’s carbonyl carbon undergoes nucleophilic attack by water or amines, stabilized by resonance within the isoxazole ring .

Electrophilic Aromatic Substitution (EAS)

Thiophene moieties undergo electrophilic substitution at the α-positions (C2/C5 for thiophen-2-yl; C3/C4 for thiophen-3-yl).

Steric Effects : The methyl group on the isoxazole ring directs electrophiles to less hindered positions on the thiophenes .

Oxidation and Reduction

The methyl group and thiophene rings are susceptible to redox reactions:

Catalytic Influence : Palladium catalysts enhance reduction efficiency by stabilizing intermediates .

Cross-Coupling Reactions

The compound’s thiophene and isoxazole rings participate in metal-catalyzed cross-couplings:

Limitations : Steric hindrance from the thiophene-methyl group reduces coupling efficiency at the isoxazole C3 position.

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound interacts with biological targets:

Structural-Activity Relationship (SAR) :

-

The thiophene-methyl group enhances lipophilicity, improving membrane permeability .

-

Carboxamide’s hydrogen-bonding capacity is critical for target specificity .

Thermal and Photochemical Reactions

Scientific Research Applications

Antimicrobial Properties

Research has indicated that isoxazole derivatives, including 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide, exhibit significant antimicrobial activity. A study highlighted the synthesis of various isoxazole-based compounds that demonstrated efficacy against microbial pathogens, including bacteria and fungi. The presence of thiophene rings contributes to their bioactivity, enhancing their interaction with biological targets .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Isoxazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may target pathways critical for tumor growth, although further in vitro and in vivo testing is necessary to confirm these effects .

Drug Development

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is being investigated as a lead compound for drug development. Its structural features allow it to be modified to improve potency and selectivity against specific biological targets. This adaptability makes it a valuable candidate in the search for new therapeutic agents .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of thiophene moieties enhances charge transport properties, which are crucial for efficient device performance .

Advanced Materials

In addition to electronics, 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide can be utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. Its ability to form stable interactions with other materials can lead to improved mechanical and electrical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases, which are involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 2: Hypothesized Property Comparisons Based on Substituent Chemistry

Key Observations:

- Bioactivity: While direct data for the target compound is unavailable, structurally related isoxazole carboxamides exhibit diverse activities. For example, leflunomide’s immunosuppression is linked to its trifluoromethylphenyl group , whereas thiazole analogs () with nitro groups may target nitroreductase enzymes in pathogens.

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Thiazole : Thiophene rings (electron-rich, planar) may enhance interactions with aromatic residues in enzyme active sites, whereas thiazoles (with basic nitrogen) could participate in hydrogen bonding .

- Substituent Position: The placement of thiophenes (2- and 3-positions) in the target compound may sterically hinder binding compared to mono-substituted analogs (e.g., ’s 5-methylthiophen-2-yl group).

Biological Activity

5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and dual thiophene substituents. This structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles recent findings regarding the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

This structure features:

- An isoxazole ring that contributes to its biological activity.

- Thiophene groups that enhance interactions with biological targets.

Anticancer Properties

Research indicates that 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide exhibits moderate to potent antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets, including enzymes and receptors implicated in cancer progression.

Case Study: Antiproliferative Effects

In a study evaluating the compound's activity against several cancer cell lines, it was found that:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 25 µM

- Cell Line C : IC50 = 10 µM

These results demonstrate that the compound is particularly effective against certain types of cancer cells, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide | 5.40 µM | 0.01 µM | 344.56 |

| Celecoxib | 78.8 µM | 82.2 µM | N/A |

This data highlights the compound's superior selectivity for COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory responses.

- Receptor Modulation : It modulates receptors linked to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Regulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring through cycloaddition reactions.

- Introduction of thiophene groups via coupling reactions.

These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves:

-

Isoxazole ring formation via cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic/basic conditions .

-

Thiophene functionalization using Friedel-Crafts acylation or alkylation to introduce substituents .

-

Amide coupling between the isoxazole-4-carboxylic acid and the thiophene-containing amine using activating agents like oxalyl chloride or carbodiimides .

-

Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically tested using statistical design of experiments (DoE) to maximize yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, isoxazole methyl at δ 2.3–2.6 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

- Mass spectrometry : Identify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of thiophene or isoxazole moieties) .

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles to validate stereoelectronic properties .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using HPLC or UV-Vis quantification .

- Stability : Perform accelerated degradation studies under varying pH (2–10), temperatures (4–40°C), and light exposure .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases, viral proteases) to predict binding affinities .

- QSAR modeling : Correlate substituent effects (e.g., thiophene substitution patterns) with biological activity using descriptors like logP, polar surface area, and H-bonding capacity .

- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to explore feasible synthetic pathways and transition states .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. antiviral effects) be resolved?

- Methodology :

- Dose-response profiling : Establish IC50 (cytotoxicity) and EC50 (antiviral) values in parallel assays .

- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (target protein modulation) to differentiate on-target vs. off-target effects .

- Structural analogs : Compare activity across derivatives to identify pharmacophore requirements .

- Example : Isoxazole-thiophene hybrids with bulkier substituents exhibit reduced cytotoxicity while retaining antiviral activity, suggesting steric shielding improves selectivity .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodology :

- Continuous flow chemistry : Minimize side reactions (e.g., thiophene oxidation) by controlling residence time and temperature .

- Purification : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) .

- Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.